molecular formula C10H9ClF3NO2S B14036293 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene

Cat. No.: B14036293
M. Wt: 299.70 g/mol
InChI Key: JVZFZCKFLFFBBI-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, a nitro group, and a trifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene typically involves multiple steps

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the 3-chloropropyl group can yield various derivatives .

Scientific Research Applications

1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance binding affinity to specific targets. These interactions can modulate various biochemical pathways .

Comparison with Similar Compounds

  • 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene
  • 1-(3-Chloropropyl)-3-nitrobenzene
  • 1-(3-Chloropropyl)-3-(trifluoromethylthio)benzene

Uniqueness: 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene is unique due to the presence of both a nitro group and a trifluoromethylthio group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H9ClF3NO2S

Molecular Weight

299.70 g/mol

IUPAC Name

1-(3-chloropropyl)-3-nitro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9ClF3NO2S/c11-3-1-2-7-4-8(15(16)17)6-9(5-7)18-10(12,13)14/h4-6H,1-3H2

InChI Key

JVZFZCKFLFFBBI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])SC(F)(F)F)CCCCl

Origin of Product

United States

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